Cas no 1339901-32-4 ((1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine)

(1-Methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine is a specialized amine derivative featuring a 4-methylthiazole moiety and a methoxybutyl side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The thiazole ring contributes to enhanced binding affinity in medicinal chemistry applications, while the methoxybutyl group may improve solubility and pharmacokinetic properties. Its structural versatility allows for further functionalization, making it valuable in the synthesis of novel compounds. The product is typically handled under controlled conditions to ensure stability and purity, with applications in drug discovery and material science.
(1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine structure
1339901-32-4 structure
Product Name:(1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine
CAS No:1339901-32-4
MF:C10H18N2OS
MW:214.327721118927
CID:5159069
PubChem ID:64396380
Update Time:2025-06-08

(1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine Chemical and Physical Properties

Names and Identifiers

    • (1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine
    • 1-Methoxy-N-((4-methylthiazol-5-yl)methyl)butan-2-amine
    • 5-Thiazolemethanamine, N-[1-(methoxymethyl)propyl]-4-methyl-
    • (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine
    • Inchi: 1S/C10H18N2OS/c1-4-9(6-13-3)11-5-10-8(2)12-7-14-10/h7,9,11H,4-6H2,1-3H3
    • InChI Key: GZEIZGVKGXIJEQ-UHFFFAOYSA-N
    • SMILES: S1C=NC(C)=C1CNC(COC)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 157
  • XLogP3: 1.6
  • Topological Polar Surface Area: 62.4

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Additional information on (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine

Comprehensive Overview of (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine (CAS No. 1339901-32-4): Properties, Applications, and Research Insights

The compound (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine (CAS No. 1339901-32-4) is a structurally unique molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its distinct combination of a methoxybutan-2-yl group and a 4-methyl-1,3-thiazol-5-yl moiety makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive intermediate due to its ability to interact with biological targets, such as enzymes and receptors, in a selective manner.

In recent years, the demand for novel heterocyclic compounds like (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine has surged, driven by advancements in drug discovery and material science. The compound’s thiazole ring is a key feature, as thiazoles are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has led to increased searches for terms like "thiazole derivatives in medicine" and "synthesis of bioactive amines," reflecting the growing interest in this chemical space.

From a synthetic chemistry perspective, CAS No. 1339901-32-4 presents intriguing challenges and opportunities. Its synthesis often involves multi-step reactions, including amine coupling and heterocyclic ring formation, which are topics frequently explored in academic and industrial labs. The compound’s methoxybutan-2-yl side chain also contributes to its lipophilicity, a property critical for optimizing drug bioavailability—a hot topic in pharmacokinetic research.

Beyond pharmaceuticals, (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine has potential applications in agrochemical formulations. Thiazole derivatives are widely studied for their pesticidal and herbicidal activities, aligning with the global push for sustainable crop protection. Searches for "green chemistry in agrochemicals" and "thiazole-based pesticides" highlight this trend, underscoring the compound’s relevance in addressing modern agricultural challenges.

Analytical characterization of CAS No. 1339901-32-4 typically involves techniques like NMR spectroscopy, mass spectrometry, and HPLC purification, which are standard tools for verifying the purity and structure of such compounds. These methods are frequently discussed in forums and publications, as researchers seek to optimize protocols for high-yield synthesis and scalable production—a common query in process chemistry circles.

In conclusion, (1-methoxybutan-2-yl)(4-methyl-1,3-thiazol-5-yl)methylamine represents a compelling case study in the intersection of medicinal chemistry and applied science. Its versatile structure and functional groups make it a valuable subject for ongoing research, particularly in areas like drug design and agrochemical innovation. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about next-generation bioactive molecules.

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